4-methoxypyridine-3-sulfonyl chloride hydrochloride
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Overview
Description
4-Methoxypyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO3S and a molecular weight of 244.1 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both methoxy and sulfonyl chloride functional groups. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional group compatibility.
Preparation Methods
The synthesis of 4-methoxypyridine-3-sulfonyl chloride hydrochloride typically involves the sulfonylation of 4-methoxypyridine. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-Methoxypyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxypyridine-3-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Mechanism of Action
The mechanism of action of 4-methoxypyridine-3-sulfonyl chloride hydrochloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonyl derivatives, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
4-Methoxypyridine-3-sulfonyl chloride hydrochloride can be compared with other sulfonyl chloride derivatives, such as:
4-Methylpyridine-3-sulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
4-Chloropyridine-3-sulfonyl chloride: Contains a chlorine atom instead of a methoxy group.
4-Nitropyridine-3-sulfonyl chloride: Contains a nitro group instead of a methoxy group.
The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and the types of reactions it undergoes. The presence of the methoxy group can also affect the compound’s solubility and stability compared to other similar compounds .
Properties
CAS No. |
2763924-52-1 |
---|---|
Molecular Formula |
C6H7Cl2NO3S |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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